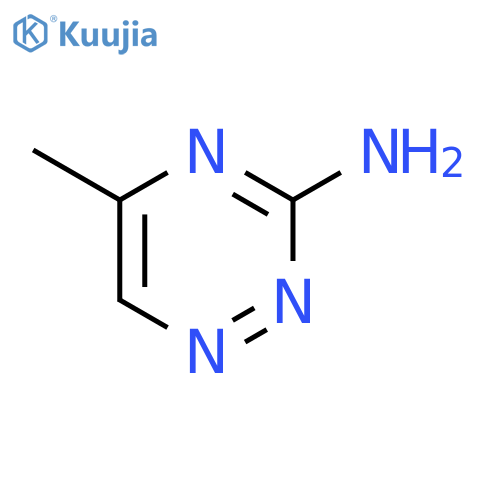Cas no 6302-68-7 (5-methyl-1,2,4-triazin-3-amine)

6302-68-7 structure
商品名:5-methyl-1,2,4-triazin-3-amine
CAS番号:6302-68-7
MF:C4H6N4
メガワット:110.11700
CID:510721
5-methyl-1,2,4-triazin-3-amine 化学的及び物理的性質
名前と識別子
-
- 1,2,4-Triazin-3-amine,5-methyl-
- 5-methyl-1,2,4-triazin-3-amine
- 3-Amino-5-methyl-1,2,4-triazin
- 3-Amino-5-methyl-1,2,4-triazine
- 3-Amino-5-methyl-triazin
-
- ほほえんだ: CC1N=C(N)N=NC=1
計算された属性
- せいみつぶんしりょう: 110.05900
- どういたいしつりょう: 110.059
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 74.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
じっけんとくせい
- 密度みつど: 1.47
- 屈折率: 1.665
- PSA: 64.69000
- LogP: 0.34340
5-methyl-1,2,4-triazin-3-amine セキュリティ情報
5-methyl-1,2,4-triazin-3-amine 税関データ
- 税関コード:2933699090
- 税関データ:
中国税関コード:
2933699090概要:
2933699090他の構造的に不縮合なトリアジン環含有化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933699090は、水素化の有無にかかわらず、非縮合トリアジン環の他の化合物を構造中に含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:20.0%
5-methyl-1,2,4-triazin-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM392360-1g |
5-methyl-1,2,4-triazin-3-amine |
6302-68-7 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Enamine | EN300-69060-0.5g |
5-methyl-1,2,4-triazin-3-amine |
6302-68-7 | 95% | 0.5g |
$958.0 | 2023-02-13 | |
| TRC | B488063-50mg |
5-methyl-1,2,4-triazin-3-amine |
6302-68-7 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B488063-250mg |
5-methyl-1,2,4-triazin-3-amine |
6302-68-7 | 250mg |
$ 365.00 | 2022-06-07 | ||
| Chemenu | CM392360-500mg |
5-methyl-1,2,4-triazin-3-amine |
6302-68-7 | 95%+ | 500mg |
$*** | 2023-05-30 | |
| 1PlusChem | 1P00F45K-5g |
5-methyl-1,2,4-triazin-3-amine |
6302-68-7 | 95% | 5g |
$4465.00 | 2024-04-22 | |
| 1PlusChem | 1P00F45K-2.5g |
5-methyl-1,2,4-triazin-3-amine |
6302-68-7 | 95% | 2.5g |
$3039.00 | 2024-04-22 | |
| Aaron | AR00F4DW-250mg |
5-Methyl-1,2,4-triazin-3-amine |
6302-68-7 | 95% | 250mg |
$860.00 | 2025-02-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1328756-500mg |
5-Methyl-1,2,4-triazin-3-amine |
6302-68-7 | 98% | 500mg |
¥25866.00 | 2024-05-06 | |
| Aaron | AR00F4DW-100mg |
5-Methyl-1,2,4-triazin-3-amine |
6302-68-7 | 95% | 100mg |
$611.00 | 2025-02-11 |
5-methyl-1,2,4-triazin-3-amine 関連文献
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
6302-68-7 (5-methyl-1,2,4-triazin-3-amine) 関連製品
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:6302-68-7)5-methyl-1,2,4-triazin-3-amine

清らかである:99%
はかる:1g
価格 ($):2749.0